Fmoc-Tyr(3-Methoxy)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

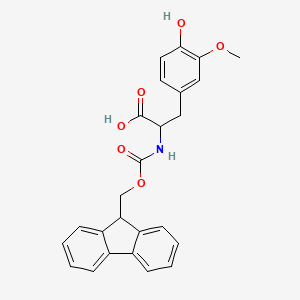

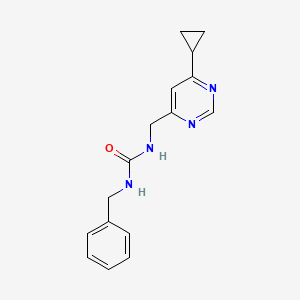

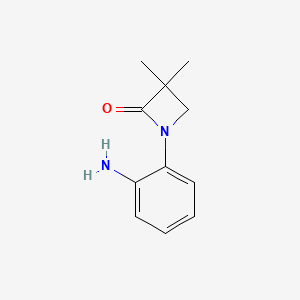

Fmoc-Tyr(3-Methoxy)-OH is a chemical compound with the molecular formula C25H23NO6 . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-Tyr(3-Methoxy)-OH involves protecting the alpha nitrogen of the amino acids with a temporary protecting group to prevent uncontrolled oligomerization during coupling . Two such protecting groups, t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are widely used in solid phase peptide synthesis . Reactive functional groups in amino acid side chains also need to be protected to avoid undesired side reactions .Molecular Structure Analysis

The molecular weight of Fmoc-Tyr(3-Methoxy)-OH is 433.453 . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

Fmoc-Tyr(3-Methoxy)-OH has a density of 1.3±0.1 g/cm3 and a boiling point of 687.7±55.0 °C at 760 mmHg .Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-Tyr(3-Methoxy)-OH is primarily used in the synthesis and modification of peptides, an essential component of solid-phase peptide synthesis (SPPS). The N-Fmoc protection strategy is employed to shield the amino group during the peptide chain assembly. This method allows for the sequential addition of amino acids to form the desired peptide chain with minimal racemization and side reactions. The modification of peptides using Fmoc-Tyr(3-Methoxy)-OH can significantly improve the stability and functionality of the peptides, making them suitable for various scientific applications, including drug design, material science, and nanotechnology (Šebesta & Seebach, 2003).

Hydrogel Formation and Characterization

Fmoc-Tyr(3-Methoxy)-OH has been identified as a key component in the formation of hydrogels. These hydrogels exhibit unique properties such as nanofibrillar network structures, which can be altered by varying concentrations and temperatures. The hydrogels formed are characterized using advanced techniques like TEM, FE-SEM, AFM, and rheology. The incorporation of materials like reduced graphene oxide (RGO) into these hydrogels can lead to the formation of stable hybrid hydrogels, which can be used for various applications in material science and nanotechnology (Adhikari & Banerjee, 2011).

Supramolecular Assembly and Morphological Control

The self-assembly and controlled morphological changes of Fmoc variants, including Fmoc-Tyr(3-Methoxy)-OH, have been explored extensively. These compounds can form various structures like spheres, rods, and flower-like morphologies under different conditions. The ability to control the morphology of these structures paves the way for designing novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya et al., 2021).

Mechanism of Action

Mode of Action

It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are often used in solid-phase peptide synthesis . They act as protective groups for amino acids during peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Tyr(3-Methoxy)-OH are likely related to the synthesis of peptides. In the context of peptide synthesis, the Fmoc group is removed (deprotected) under basic conditions, allowing the amino acid to participate in peptide bond formation .

Result of Action

The primary result of the action of Fmoc-Tyr(3-Methoxy)-OH is the successful synthesis of peptides with the desired sequence. By protecting the amino group of the amino acid, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide .

Action Environment

The action of Fmoc-Tyr(3-Methoxy)-OH is highly dependent on the environmental conditions. In peptide synthesis, the pH of the environment is crucial. The Fmoc group is removed under basic conditions, so the pH must be carefully controlled. Additionally, temperature and solvent can also influence the efficiency of the reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2446862.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2446867.png)

![2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2446869.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)